1-(Quinolin-4-yl)propan-1-one
Overview
Description
1-(Quinolin-4-yl)propan-1-one is an organic compound with the molecular formula C12H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-4-yl)propan-1-one can be synthesized through several methods. One common method involves the Friedländer synthesis, which is a condensation reaction between 2-aminobenzophenone and an aldehyde or ketone. This reaction typically requires acidic or basic conditions and elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, polyphosphoric acid can be used as a catalyst in the Friedländer synthesis to achieve higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(quinolin-4-yl)propan-1-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: 1-(Quinolin-4-yl)propan-1-ol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
1-(Quinolin-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development, particularly for treating infectious diseases and cancer.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Quinolin-4-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Quinoline: The parent compound of 1-(Quinolin-4-yl)propan-1-one, known for its broad range of biological activities.
1-(Quinolin-2-yl)propan-1-one: A similar compound with the quinoline ring attached at a different position, leading to different chemical and biological properties.
2-(Quinolin-4-yl)ethan-1-one: Another related compound with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific structure, which allows for distinct chemical reactivity and biological activity. Its position on the quinoline ring and the presence of the propanone group contribute to its unique properties compared to other quinoline derivatives .
Properties
IUPAC Name |
1-quinolin-4-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCFAKZSGSFCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509615 | |
Record name | 1-(Quinolin-4-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83629-96-3 | |
Record name | 1-(Quinolin-4-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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